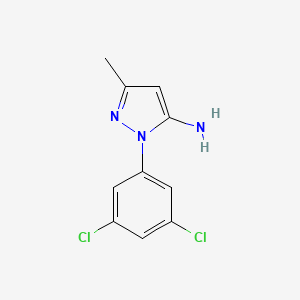

1-(3,5-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N3/c1-6-2-10(13)15(14-6)9-4-7(11)3-8(12)5-9/h2-5H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRKCTSHSRJNHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225599-53-0 | |

| Record name | 1-(3,5-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 3,5 Dichlorophenyl 3 Methyl 1h Pyrazol 5 Amine

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 1-(3,5-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine reveals a straightforward disconnection strategy centered on the formation of the pyrazole (B372694) ring. The most logical approach involves a condensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic compound.

This disconnection points to two primary precursors:

(3,5-dichlorophenyl)hydrazine : This precursor provides the N1-aryl substituent.

A three-carbon synthon : This component forms the C3-C4-C5 backbone of the pyrazole ring. For the target molecule, which features a 3-methyl and a 5-amino group, the most suitable synthons are β-ketonitriles.

Specifically, 3-oxobutanenitrile (B1585553) (also known as acetoacetonitrile) or its enamine tautomer, 3-aminocrotononitrile (B73559) , are the ideal key precursors. The reaction between (3,5-dichlorophenyl)hydrazine and one of these C3 synthons represents the most direct and widely employed route for this class of compounds. beilstein-journals.orgnih.gov

Classical Condensation Routes to the Pyrazole Core

Traditional methods for constructing the pyrazole ring are dominated by condensation reactions that unite a binucleophilic hydrazine with a suitable 1,3-dielectrophile.

Hydrazine Cyclocondensation with Carbonyl Substrates

The reaction of hydrazines with 1,3-dicarbonyl compounds is a foundational method for pyrazole synthesis. However, for the preparation of 5-aminopyrazoles, β-ketonitriles are the preferred carbonyl substrate. nih.gov The synthesis of this compound would proceed via the cyclocondensation of (3,5-dichlorophenyl)hydrazine with 3-oxobutanenitrile.

The mechanism involves two key steps:

Hydrazone Formation : The terminal and more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate after dehydration. nih.gov

Intramolecular Cyclization : The second nitrogen atom of the hydrazine then performs a nucleophilic attack on the carbon of the nitrile group, leading to the formation of the five-membered pyrazole ring and yielding the final 5-aminopyrazole product. nih.govmdpi.com

This reaction is typically carried out in a protic solvent like ethanol (B145695), often with acid or base catalysis to facilitate the condensation and cyclization steps.

Reactions Involving Nitrile Functionalities

The nitrile group is a crucial functionality in the synthesis of 5-aminopyrazoles. The most versatile and common method involves the condensation of hydrazines with β-ketonitriles. beilstein-journals.orgnih.govchim.it

For the target compound, the reaction between (3,5-dichlorophenyl)hydrazine and 3-oxobutanenitrile or 3-aminocrotononitrile is the most direct classical route. nih.gov This reaction pathway is highly efficient and regioselective, as the initial condensation invariably occurs between the hydrazine and the ketone, followed by cyclization onto the nitrile. nih.govmdpi.com This robust method allows for the synthesis of a wide array of 1-aryl-3-alkyl-5-aminopyrazoles by varying the substituents on both the hydrazine and the β-ketonitrile precursors.

Advanced Synthetic Approaches

To improve efficiency, reduce reaction times, and adhere to the principles of green chemistry, several advanced synthetic methodologies have been applied to the synthesis of pyrazoles.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency and atom economy. Several MCRs have been developed for the synthesis of substituted pyrazoles. beilstein-journals.org For instance, pyrazolo[3,4-b]pyridine derivatives can be synthesized via a three-component reaction of 5-aminopyrazoles, aldehydes, and β-diketones or β-ketonitriles. beilstein-journals.org

While a direct one-pot synthesis of the target molecule from elementary precursors via MCR is less common, related structures like pyrazolo[3,4-b]pyridines are frequently assembled using 5-aminopyrazoles as key building blocks in multicomponent strategies. beilstein-journals.orgnih.gov These reactions highlight the utility of the 5-aminopyrazole scaffold, which can be prepared first and then utilized in subsequent complexity-generating reactions.

Expedited Synthesis via Microwave, Ultrasound, and Mechanochemical Techniques

Modern energy sources have been effectively utilized to accelerate the synthesis of pyrazole derivatives, offering significant improvements over conventional heating methods.

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool for the rapid synthesis of 1-aryl-1H-pyrazole-5-amines. nih.gov The reaction of an aryl hydrazine with 3-aminocrotononitrile or an appropriate α-cyanoketone in an aqueous acidic medium (e.g., 1 M HCl) can be completed in as little as 10-15 minutes at 150 °C using a microwave reactor. nih.gov This method is highly efficient, utilizes water as a green solvent, and provides high yields (typically 70-90%). mdpi.comnih.govnih.gov The application of microwave heating has been shown to be superior to conventional heating for similar transformations, often resulting in better yields in significantly shorter reaction times. nih.gov

Ultrasound-Assisted Synthesis : Sonication is another green chemistry technique used to promote the synthesis of pyrazoles. Ultrasound irradiation can enhance reaction rates and yields in the synthesis of 1,5-disubstituted pyrazoles from enaminones and aryl hydrazines. researchgate.netbgu.ac.il The formation of pyranopyrazoles through a four-component reaction has also been shown to be highly efficient under combined microwave and ultrasound irradiation in aqueous media. gsconlinepress.com Ultrasound-mediated reactions for synthesizing fused pyrazolo[3,4-b]pyridine derivatives from 5-aminopyrazoles can be completed in minutes with excellent yields. beilstein-journals.org

Mechanochemical Techniques : Mechanical ball milling offers a solvent-free alternative for pyrazole synthesis. thieme-connect.comthieme-connect.com This technique involves grinding the reactants together, often with an oxidant, to induce a chemical reaction. For example, the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines can be effectively carried out using mechanochemical ball milling. thieme-connect.comthieme-connect.com This method shortens reaction times, improves yields, and avoids the use of bulk solvents compared to traditional solution-phase reactions. thieme-connect.com

Table 1: Comparison of Synthetic Methodologies for Aminopyrazole Synthesis

| Methodology | Typical Precursors | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Classical Condensation | (3,5-dichlorophenyl)hydrazine, 3-oxobutanenitrile | Reflux in ethanol, acid/base catalysis | Well-established, reliable, good for various scales. | nih.gov |

| Microwave-Assisted | Aryl hydrazine, α-cyanoketone/3-aminocrotononitrile | Microwave irradiation (150 °C, 10-15 min) in aqueous HCl | Rapid reaction times, high yields, green solvent (water). | nih.gov |

| Ultrasound-Assisted | 5-aminopyrazole, aldehyde, β-diketone | Sonication in ethanol, room temperature | Short reaction times (minutes), high yields, mild conditions. | beilstein-journals.org |

| Mechanochemical | Chalcone, hydrazine, oxidant | High-frequency vibration in a ball mill | Solvent-free, short reaction times, improved yields. | thieme-connect.comthieme-connect.com |

Regioselective Synthesis of this compound

The regioselective synthesis of 1,3,5-substituted pyrazoles is paramount to ensure the correct placement of the dichlorophenyl, methyl, and amine groups. The most common and direct approach for the synthesis of such pyrazoles is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. In the case of this compound, the key precursors would be (3,5-dichlorophenyl)hydrazine and a β-ketonitrile, such as 3-aminocrotononitrile or its equivalents.

The reaction of (3,5-dichlorophenyl)hydrazine with a β-functionalized nitrile, like 3-oxobutanenitrile (acetoacetonitrile), would initially lead to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization can, in principle, yield two regioisomers. However, the inherent reactivity of the carbonyl and nitrile functionalities, along with the reaction conditions, can be manipulated to favor the desired isomer. The use of aprotic dipolar solvents has been shown to enhance regioselectivity in similar reactions. nih.govmdpi.com

Another strategy to ensure regioselectivity involves a stepwise approach. For instance, the reaction of (3,5-dichlorophenyl)hydrazine with a β-ketoester, such as ethyl acetoacetate, followed by conversion of the resulting pyrazolone (B3327878) to the corresponding 5-chloro- or 5-bromo-pyrazole, and subsequent nucleophilic substitution with an amine source, can provide a controlled pathway to the target compound. This multi-step process, while potentially longer, offers a higher degree of control over the final substitution pattern.

The choice of catalyst can also play a crucial role in directing the regioselectivity of the cyclization step. Acid or base catalysis can influence the site of the initial nucleophilic attack and the subsequent cyclization pathway. For instance, acid catalysis typically promotes the reaction of the more basic nitrogen of the hydrazine with the carbonyl group, which can be a key factor in determining the final arrangement of substituents.

Table 1: Comparison of Precursors for Regioselective Synthesis

| Precursor 1 | Precursor 2 | Potential for Regioisomers | Key Considerations |

|---|---|---|---|

| (3,5-dichlorophenyl)hydrazine | 3-Aminocrotononitrile | Low | Direct formation of the 5-amino group. |

| (3,5-dichlorophenyl)hydrazine | Ethyl acetoacetate | High | Leads to a pyrazolone intermediate requiring further functionalization. |

| (3,5-dichlorophenyl)hydrazine | 3-Oxobutanenitrile | Moderate | Control of cyclization conditions is crucial to favor the 5-amino isomer. |

Optimization of Reaction Conditions and Efficiency

In the condensation reaction between (3,5-dichlorophenyl)hydrazine and a β-ketonitrile, the choice of solvent can significantly affect the reaction rate and selectivity. Protic solvents like ethanol are commonly used for this type of reaction, often in the presence of an acid catalyst such as acetic acid or hydrochloric acid. However, aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also be effective, particularly in reactions where higher temperatures are required. nih.govmdpi.com

The use of a catalyst can dramatically improve the efficiency of the synthesis. Both acid and base catalysts are commonly employed in pyrazole synthesis. For instance, a catalytic amount of a strong acid can protonate the carbonyl group of the β-dicarbonyl compound, making it more electrophilic and facilitating the initial attack by the hydrazine. Conversely, a base can deprotonate the hydrazine, increasing its nucleophilicity. The selection of the appropriate catalyst and its concentration is a key aspect of optimizing the reaction.

Table 2: Optimization of Reaction Parameters for Pyrazole Synthesis

| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |

|---|---|---|---|---|

| Solvent | Ethanol | DMF | Toluene | Varying reaction rates and product solubility. |

| Catalyst | Acetic Acid | Piperidine | None | Influence on reaction rate and regioselectivity. |

| Temperature | Room Temperature | 60 °C | Reflux | Higher temperatures generally increase reaction rate but may lead to side products. |

| Reaction Time | 2 hours | 8 hours | 24 hours | Optimization to achieve complete conversion without product degradation. |

Green Chemistry Principles in the Synthesis of Pyrazole Derivatives

The application of green chemistry principles to the synthesis of pyrazole derivatives aims to reduce the environmental footprint of the chemical process. researchgate.netresearchgate.net This involves the use of safer solvents, energy-efficient reaction conditions, and the minimization of waste.

One of the key tenets of green chemistry is the use of environmentally benign solvents. researchgate.net Water is an ideal green solvent, and several methods for pyrazole synthesis in aqueous media have been developed. researchgate.net These methods often utilize surfactants or phase-transfer catalysts to overcome the low solubility of organic reactants in water. Solvent-free reactions, where the reactants are heated together without a solvent, represent another green alternative that minimizes waste and simplifies product isolation. researchgate.net

Energy efficiency is another important aspect of green chemistry. jetir.org Microwave-assisted and ultrasound-assisted syntheses have emerged as powerful tools for accelerating chemical reactions, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods. nih.govnih.gov These techniques can contribute to a more sustainable synthesis of this compound by reducing energy consumption.

The principle of atom economy, which focuses on maximizing the incorporation of all materials used in the process into the final product, is also central to green chemistry. jetir.org One-pot, multi-component reactions are particularly attractive in this regard, as they allow for the synthesis of complex molecules in a single step, reducing the need for intermediate purification and minimizing waste. nih.gov The development of a multi-component reaction for the synthesis of this compound from simple, readily available starting materials would be a significant advancement in its green synthesis.

Table 3: Application of Green Chemistry Principles in Pyrazole Synthesis

| Green Chemistry Principle | Conventional Method | Green Alternative | Advantages of Green Alternative |

|---|---|---|---|

| Solvent | Organic Solvents (e.g., Toluene, DMF) | Water, Ethanol, Solvent-free | Reduced toxicity, waste, and environmental impact. researchgate.net |

| Energy | Conventional Heating (Oil Bath) | Microwave Irradiation, Ultrasound | Shorter reaction times, lower energy consumption, often higher yields. nih.govnih.gov |

| Catalysis | Homogeneous Acid/Base Catalysts | Recyclable Solid Catalysts, Biocatalysts | Ease of separation and reuse, reduced waste. |

| Process | Multi-step Synthesis | One-pot, Multi-component Reaction | Increased efficiency, reduced waste, and simplified procedures. nih.gov |

Advanced Structural Characterization and Tautomeric Studies of 1 3,5 Dichlorophenyl 3 Methyl 1h Pyrazol 5 Amine

Single-Crystal X-ray Diffraction for Detailed Molecular Geometry and Conformation

Table 1: Predicted Crystallographic Parameters for 1-(3,5-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine (by analogy)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Dihedral Angle (Pyrazole-Dichlorophenyl) | ~10-40° |

| Key Bond Lengths | C-N (pyrazole), C-C (pyrazole), C-Cl |

In-depth Spectroscopic Analyses for Structural Elucidation

Spectroscopic methods are crucial for the detailed structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons, the pyrazole (B372694) ring proton, and the protons of the dichlorophenyl ring. The methyl protons would likely appear as a singlet. The aromatic protons on the dichlorophenyl ring would exhibit a characteristic splitting pattern corresponding to their substitution. The amino group protons may appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would provide signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbons attached to chlorine atoms showing characteristic shifts. DFT calculations on similar pyrazole derivatives have been used to predict ¹³C-NMR chemical shifts, showing good correlation with experimental data. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present. Key expected vibrations include N-H stretching frequencies for the amino group, C-H stretching for the aromatic and methyl groups, C=C and C=N stretching vibrations within the pyrazole and phenyl rings, and C-Cl stretching vibrations. researchgate.netresearchgate.net Theoretical DFT calculations have been shown to be a powerful tool in assigning the vibrational frequencies observed in the IR spectra of pyrazole compounds. researchgate.net

Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern. For this compound (C₁₀H₉Cl₂N₃), the predicted monoisotopic mass is 241.01735 Da. uni.lu The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms. Predicted collision cross-section values for various adducts, such as [M+H]⁺, have been calculated. uni.lu

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Frequency / m/z |

|---|---|---|

| ¹H NMR | Methyl Protons | Singlet |

| Aromatic Protons | Multiplets in the aromatic region | |

| Amino Protons | Broad singlet | |

| ¹³C NMR | Pyrazole Carbons | Signals in the heterocyclic aromatic region |

| Dichlorophenyl Carbons | Signals in the aromatic region, with C-Cl showing specific shifts | |

| IR | N-H Stretch | ~3300-3500 cm⁻¹ |

| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | |

| C-Cl Stretch | ~600-800 cm⁻¹ | |

| MS | [M]⁺ | m/z 241 (with characteristic Cl isotope pattern) |

Investigation of Tautomeric Equilibria in Pyrazol-5-amine Systems

Tautomerism is a significant feature of pyrazole derivatives, influencing their chemical reactivity and biological activity. researchgate.net

Annular Tautomerism of the Pyrazole Ring

In N-unsubstituted pyrazoles, annular tautomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov However, in this compound, the N1 position of the pyrazole ring is substituted with the 3,5-dichlorophenyl group, which precludes annular tautomerism. The substituent is fixed at the N1 position.

Side-Chain Tautomerism Involving the Amino Group

Pyrazol-5-amines can exhibit amino-imino tautomerism. The compound can exist in the 5-amino form (this compound) or the 5-imino form (1-(3,5-dichlorophenyl)-3-methyl-1,4-dihydro-5H-pyrazol-5-imine). The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. researchgate.net Computational studies on related pyrazole systems have been employed to determine the relative stabilities of such tautomers. nih.gov For many 1-aryl-3-methyl-pyrazol-5-amines, the amino tautomer is generally considered to be the more stable form.

Conformational Analysis and Dynamics of the 3,5-Dichlorophenyl Moiety

The conformational flexibility of this compound is primarily associated with the rotation of the 3,5-dichlorophenyl group around the C-N bond connecting it to the pyrazole ring. The dihedral angle between the planes of the two rings is a key conformational parameter.

The rotation is subject to a certain energy barrier, which can be influenced by steric hindrance from the substituents on both rings and electronic interactions. While specific experimental data on the rotational dynamics of the title compound are not available, computational studies on similar 1-arylpyrazole systems have been performed. These studies help in understanding the preferred conformations and the energy barriers to rotation. The presence of two chlorine atoms at the meta positions of the phenyl ring can influence the electronic distribution and steric profile of the molecule, thereby affecting its preferred conformation and interaction with other molecules.

Computational Chemistry and Cheminformatics of 1 3,5 Dichlorophenyl 3 Methyl 1h Pyrazol 5 Amine

Molecular Docking Studies for Putative Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In the context of pyrazole (B372694) derivatives, molecular docking has been employed to elucidate their potential mechanisms of action against various biological targets. For instance, novel pyrazoline derivatives have been docked into the active site of the human estrogen receptor alpha (hERα), a crucial target in breast cancer, to predict their binding interactions. Similarly, pyrazole-containing compounds have been docked against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation, to understand their inhibitory potential. mdpi.com

For 1-(3,5-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine, a typical molecular docking workflow would involve:

Target Selection: Identifying potential protein targets based on the biological activities of similar pyrazole-containing compounds.

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (from databases like the Protein Data Bank) and preparing the 3D structure of the ligand, this compound.

Docking Simulation: Using software like AutoDock or GOLD to predict the binding poses and calculate a docking score, which estimates the binding affinity.

Analysis of Results: Visualizing the predicted binding mode to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.

A hypothetical docking study of a pyrazole analog against a protein kinase is illustrated in the table below.

| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues |

| Pyrazole Analog A | CDK2 | -8.5 | Leu83, Phe80, Asp145 |

| Pyrazole Analog B | CDK2 | -7.9 | Lys33, Gln131 |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules. These simulations provide detailed information on the conformational changes and stability of a ligand-protein complex over time.

MD simulations have been used to validate the results of molecular docking studies for pyrazole derivatives. For example, after docking pyrazole-based inhibitors into the active site of Cyclin-Dependent Kinase 2 (CDK2), MD simulations were performed to assess the stability of the predicted binding poses. rsc.org The root-mean-square deviation (RMSD) of the protein and ligand atoms is often monitored to determine if the complex reaches a stable equilibrium.

A typical MD simulation protocol for the this compound-protein complex would involve:

System Setup: Placing the docked complex in a simulation box with solvent molecules (e.g., water) and ions to mimic physiological conditions.

Minimization and Equilibration: Minimizing the energy of the system to remove steric clashes and then gradually heating and pressurizing the system to the desired temperature and pressure.

Production Run: Running the simulation for a specific period (e.g., nanoseconds) to collect trajectory data.

Analysis: Analyzing the trajectory to calculate properties like RMSD, root-mean-square fluctuation (RMSF), and binding free energies to understand the dynamics and stability of the interaction.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide insights into molecular geometry, charge distribution, and reactivity.

For pyrazole derivatives, DFT calculations have been used to determine their optimized geometries, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) maps. researchgate.net The HOMO-LUMO energy gap can indicate the chemical reactivity and kinetic stability of a molecule. The MEP map helps in identifying the electron-rich and electron-deficient regions of a molecule, which are crucial for understanding intermolecular interactions.

For this compound, quantum chemical calculations could be used to:

Determine its most stable conformation.

Calculate its dipole moment and polarizability.

Predict its reactivity towards electrophilic and nucleophilic attack.

| Parameter | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.1 D |

Note: The values in this table are hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogues.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been applied to series of 3,5-diaryl-4,5-dihydropyrazole analogs to understand the structural requirements for their cytotoxic activity. nih.gov These models can generate contour maps that indicate where steric bulk or electrostatic charge is favored or disfavored for enhancing biological activity.

To develop a QSAR model for analogues of this compound, the following steps would be necessary:

Data Set Preparation: Compiling a set of structurally related compounds with their experimentally determined biological activities.

Descriptor Calculation: Calculating various molecular descriptors (e.g., steric, electronic, hydrophobic) for each compound.

Model Building: Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical equation relating the descriptors to the activity.

Model Validation: Validating the predictive power of the model using internal and external validation techniques.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters for Research Design

In silico ADME prediction tools are used to estimate the pharmacokinetic properties of a compound early in the drug discovery process. These predictions help in identifying potential liabilities that could lead to failure in later stages of development.

The ADME properties of various pyrazole derivatives have been predicted using software like QikProp and SwissADME. excli.deijprajournal.com These tools can predict parameters such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

For this compound, a predictive ADME profile could be generated as shown in the table below.

| ADME Parameter | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Well absorbed from the gut |

| Blood-Brain Barrier Permeation | Low | Unlikely to cross into the brain |

| Plasma Protein Binding | >90% | High binding to plasma proteins |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

Note: The values in this table are hypothetical and for illustrative purposes only.

Pharmacophore Modeling and Virtual Screening for Biological Activities

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to screen large compound libraries for new molecules with the desired activity.

Ligand-based pharmacophore models have been developed for pyrazole-dimedone hybrids to identify the key features required for their antimicrobial activity. researchgate.net These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For this compound, a pharmacophore model could be generated based on its structure and the known activities of its analogues. This model could then be used in a virtual screening campaign to identify other compounds in a database that match the pharmacophoric features and are, therefore, likely to have similar biological activity.

Structure Activity Relationship Sar Investigations of 1 3,5 Dichlorophenyl 3 Methyl 1h Pyrazol 5 Amine and Its Analogs

Rational Design and Synthesis of Derivatives

The rational design of derivatives of 1-(3,5-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. The synthetic strategies for creating these analogs typically involve multi-step processes.

A common approach to synthesizing the core pyrazole (B372694) structure is through the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648). nih.gov For the parent compound, this would involve reacting a 3,5-dichlorophenylhydrazine (B1297673) with a suitable diketone. Modifications to the starting materials allow for the introduction of diverse substituents on both the phenyl and pyrazole rings.

The design of new derivatives often focuses on several key areas:

Substitution on the Dichlorophenyl Ring: Introducing a variety of substituents at different positions on the phenyl ring can probe the electronic and steric requirements for optimal activity.

Modification of the Pyrazole Core: Altering the substituents on the pyrazole ring or even replacing the pyrazole with other heterocyclic systems can have a significant impact on the molecule's biological activity.

Functionalization of the Amino Group: The 5-amino group can be acylated, alkylated, or incorporated into larger functional groups to explore its role in molecular recognition.

The synthesis of these derivatives often employs standard organic chemistry reactions. For instance, new substituents on the phenyl ring can be introduced on the aniline (B41778) precursor before hydrazine formation. Modifications to the pyrazole core can be achieved by using different diketone starting materials. The amino group can be readily functionalized using a variety of electrophilic reagents. lifechempharma.com

Influence of Substituents on the Dichlorophenyl Ring on Biological Activity

The nature and position of substituents on the dichlorophenyl ring are critical determinants of the biological activity of this class of compounds. The 3,5-dichloro substitution pattern of the parent compound provides a specific electronic and steric profile that influences its interaction with biological targets. To explore the SAR of this ring, a variety of analogs can be synthesized with different substituents.

Generally, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, which in turn can affect its binding affinity to a target protein. The size and shape of the substituents also play a crucial role, as they can either facilitate or hinder the optimal orientation of the molecule within a binding pocket.

A systematic study would involve introducing a range of substituents at the 2, 4, and 6 positions of the phenyl ring, as well as varying the substitution at the 3 and 5 positions. The following table illustrates a hypothetical SAR study for substitutions on the dichlorophenyl ring, with "Activity" being a qualitative measure.

| Compound | Substituent (R) | Position | Biological Activity |

|---|---|---|---|

| Parent | 3,5-di-Cl | - | Moderate |

| Analog 1 | 3,5-di-F | - | Low |

| Analog 2 | 3,5-di-CH3 | - | Moderate |

| Analog 3 | 4-Cl | - | Low |

| Analog 4 | 2,4-di-Cl | - | High |

| Analog 5 | 3-Cl, 5-Br | - | Moderate-High |

This hypothetical data suggests that the presence and positioning of halogen atoms are important for activity, with a 2,4-dichloro substitution pattern potentially being more favorable than the 3,5-dichloro arrangement.

Impact of Modifications to the Pyrazole Core

The pyrazole ring serves as a central scaffold, and its modification can significantly alter the biological activity of the compound. The pyrazole moiety is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which can participate in hydrogen bonding and other non-covalent interactions with biological targets. nih.gov

Key modifications to the pyrazole core that can be investigated include:

Altering the 3-Methyl Group: Replacing the methyl group with other alkyl groups of varying sizes (e.g., ethyl, propyl) or with functional groups that can act as hydrogen bond donors or acceptors (e.g., hydroxymethyl, methoxymethyl) can probe the steric and electronic requirements at this position.

Isomeric Scaffolds: Replacing the 1H-pyrazole with its isomer, 2H-pyrazole, or with other five-membered heterocycles such as imidazole (B134444), oxazole, or thiazole, can help to determine the importance of the specific arrangement of heteroatoms in the pyrazole ring for biological activity.

The following interactive table provides a hypothetical representation of the impact of pyrazole core modifications on biological activity.

| Compound | Modification | Biological Activity |

|---|---|---|

| Parent | 3-Methyl | Moderate |

| Analog 6 | 3-Ethyl | Low |

| Analog 7 | 3-CF3 | High |

| Analog 8 | 4-Bromo | Low |

| Analog 9 | Pyrazole replaced with Imidazole | Inactive |

These hypothetical results suggest that an electron-withdrawing group like trifluoromethyl at the 3-position may enhance activity, while larger alkyl groups or substitution at the 4-position are detrimental. The replacement of the pyrazole core with an imidazole ring is shown to lead to a loss of activity, highlighting the importance of the pyrazole scaffold itself.

Role of the 3-Methyl and 5-Amino Substituents in Molecular Recognition

The 3-methyl and 5-amino groups on the pyrazole ring are likely to play crucial roles in the molecular recognition of this compound by its biological target.

The 5-amino group is a potential hydrogen bond donor and can form crucial interactions with amino acid residues in a protein's binding site, such as aspartate, glutamate, or the backbone carbonyls. The basicity of this amino group can also be important for forming salt bridges with acidic residues. Derivatization of the amino group, for example, by acylation to form an amide, would change its hydrogen bonding properties and could lead to a decrease or an increase in activity depending on the specific interactions it makes in the binding pocket.

The 3-methyl group , while not capable of hydrogen bonding, plays a significant role in defining the shape and lipophilicity of the molecule. It can engage in van der Waals interactions with hydrophobic residues in the binding site. The size of the methyl group is also important; replacing it with a larger alkyl group could lead to steric clashes and a loss of activity. Conversely, in some cases, a larger hydrophobic group might lead to enhanced binding through increased hydrophobic interactions.

Stereochemical Considerations in SAR

For the compound this compound, there are no chiral centers, and therefore, it does not exist as enantiomers or diastereomers. The molecule is achiral. As such, stereochemical considerations in its structure-activity relationship are not applicable. If derivatives were to be synthesized that introduce chiral centers, for example, by adding a chiral substituent to the amino group or the pyrazole ring, then the stereochemistry would become a critical factor to investigate, as different stereoisomers often exhibit different biological activities.

Mechanistic Elucidation of Biological Activities in Pre Clinical Models

Mechanistic Studies of Antimicrobial Activity

While the broader class of pyrazole (B372694) derivatives has been the subject of extensive research, demonstrating a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties, these findings cannot be directly attributed to 1-(3,5-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine without specific experimental evidence. The biological and mechanistic profile of a compound is highly dependent on its precise chemical structure.

Further research and publication of pre-clinical studies are required to elucidate the specific biological mechanisms of action for this compound. Without such data, any discussion on its enzyme interactions, receptor binding, effects on cellular pathways, or antimicrobial properties would be speculative and could not be substantiated with scientific evidence.

Effects on Fungal Growth and Virulence Factors

Specific studies detailing the effects of this compound on fungal growth and virulence factors are not available in the current scientific literature. However, the pyrazole scaffold is a common motif in compounds investigated for antifungal properties. Research on other pyrazole derivatives has indicated potential antifungal activity. For example, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides displayed a range of activities against several phytopathogenic fungi. nih.gov Another study on 1,3-diphenyl-1H-pyrazol-5-ols demonstrated that some derivatives possess antifungal activity against Candida albicans. nih.gov These examples highlight the potential of the pyrazole chemical class in antifungal research, though direct evidence for this compound is absent.

Exploration of Antiproliferative Activity in Cell Lines

While direct studies on the antiproliferative activity of this compound are limited, research on a structurally analogous compound, 1,3-bis(3,5-dichlorophenyl)urea (B1682623) (COH-SR4), has shown significant anticancer effects. This related compound has been found to inhibit proliferation and induce apoptosis in melanoma and lung cancer cell lines. nih.gov Investigations into COH-SR4 revealed that it decreases the survival and clonogenic potential of cancer cells and can cause cell cycle arrest. nih.gov

The antiproliferative effects of COH-SR4 were evaluated in various cancer cell lines, with the following IC50 values determined by MTT assay after 96 hours of treatment:

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Cancer | 5.2 ± 0.4 |

| H1417 | Lung Cancer | 1.2 ± 0.2 |

| H1618 | Lung Cancer | 1.5 ± 0.2 |

| H358 | Lung Cancer | 2.1 ± 0.2 |

| H520 | Lung Cancer | 2.4 ± 0.3 |

| A375 | Melanoma | 8.5 ± 0.9 |

| Hs294T | Melanoma | 7.9 ± 0.8 |

| SK-MEL-2 | Melanoma | 9.2 ± 1.1 |

| SK-MEL-5 | Melanoma | 10.5 ± 1.2 |

| Data for the structurally similar compound 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4). nih.gov |

It is crucial to emphasize that these findings are for a related but distinct chemical entity, and similar studies on this compound are required to ascertain its specific antiproliferative profile.

Anti-inflammatory Mechanism of Action (e.g., Cyclooxygenase inhibition)

There is no direct scientific evidence available to confirm the anti-inflammatory mechanism of action of this compound, specifically concerning the inhibition of cyclooxygenase (COX) enzymes. However, the pyrazole structure is a key feature in some known COX inhibitors. For instance, a different pyrazole derivative, 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), has demonstrated anti-inflammatory properties in microglial cells. nih.gov This compound was found to significantly reduce the production of nitric oxide and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov The mechanism of action for CDMPO was linked to the attenuation of NF-κB and p38 mitogen-activated protein kinase (MAPK) signaling pathways rather than direct COX inhibition. nih.gov This highlights that while pyrazole-containing compounds can possess anti-inflammatory effects, their mechanisms can vary and are not necessarily mediated by cyclooxygenase inhibition.

Investigations in Relevant Non-human In Vivo Models for Mechanistic Insights (e.g., target engagement, biomarker modulation)

Specific in vivo studies providing mechanistic insights into the activity of this compound are not documented in the available literature. However, in vivo research on the related compound, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), has demonstrated its potential in animal models of cancer. Oral administration of COH-SR4 was shown to effectively inhibit tumor growth in both syngeneic and xenograft mouse models of melanoma without causing overt toxicity. nih.gov Histopathological examination of tumor tissues from these models revealed a decrease in markers for angiogenesis (CD31) and proliferation (Ki67). nih.gov

Furthermore, the pyrazole derivative CDMPO has been investigated in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease. Prophylactic treatment with this compound was found to decrease proinflammatory molecules, protect dopaminergic neurons, and improve behavioral impairments. nih.gov These in vivo studies on related pyrazole compounds underscore the potential for this chemical class to modulate biological targets and impact disease progression in non-human models. However, dedicated in vivo studies are necessary to understand the specific mechanistic actions of this compound.

Pre Clinical Pharmacokinetic Investigations Mechanistic Aspects

In Vitro Metabolic Stability and Metabolite Profiling in Microsomal and Hepatocyte Systems

The assessment of metabolic stability is fundamental to predicting the in vivo clearance of a drug candidate. This is typically evaluated using in vitro systems such as liver microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism.

Microsomal Stability:

Liver microsomes are subcellular fractions that are rich in cytochrome P450 (CYP) enzymes, the major family of enzymes involved in Phase I metabolism. The stability of 1-(3,5-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine would be assessed by incubating the compound with liver microsomes from different species (e.g., rat, mouse, dog, and human) in the presence of the cofactor NADPH. The disappearance of the parent compound over time is monitored by a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The results are typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint).

Hepatocyte Stability and Metabolite Profiling:

Cryopreserved or fresh hepatocytes provide a more complete in vitro model as they contain both Phase I and Phase II metabolic enzymes. The experimental setup is similar to the microsomal stability assay, where this compound would be incubated with hepatocytes. In addition to determining the metabolic stability, these studies are crucial for metabolite profiling. By analyzing the incubation mixture with high-resolution mass spectrometry, potential metabolites of the parent compound can be identified. For a compound with a dichlorophenyl moiety and a pyrazole (B372694) core, potential metabolic pathways could include hydroxylation of the aromatic rings or the methyl group, N-dealkylation, or conjugation with glucuronic acid or sulfate.

Illustrative Data Table for In Vitro Metabolic Stability

| System | Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | Rat | Data not available | Data not available |

| Liver Microsomes | Human | Data not available | Data not available |

| Hepatocytes | Rat | Data not available | Data not available |

Assessment of Intestinal Permeability in Cell-Based Models

The oral bioavailability of a drug is highly dependent on its ability to permeate the intestinal epithelium. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting intestinal permeability.

When cultured on a semi-permeable membrane, Caco-2 cells differentiate to form a monolayer with tight junctions, mimicking the barrier properties of the intestinal epithelium. The permeability of this compound would be assessed by adding the compound to the apical (AP) side of the Caco-2 monolayer and measuring its appearance on the basolateral (BL) side over time. The reverse transport, from BL to AP, is also measured to determine the efflux ratio. The apparent permeability coefficient (Papp) is calculated for both directions. A high Papp value in the AP to BL direction suggests good passive permeability. An efflux ratio significantly greater than 1 would indicate the involvement of active efflux transporters.

Illustrative Data Table for Caco-2 Permeability

| Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio (Papp BL-AP / Papp AP-BL) |

|---|---|---|

| Apical to Basolateral (AP-BL) | Data not available | Data not available |

Plasma Protein Binding Characteristics and Implications for Research Distribution

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its distribution and pharmacological activity, as only the unbound fraction is free to interact with its target and be cleared.

Illustrative Data Table for Plasma Protein Binding

| Species | Method | % Plasma Protein Binding |

|---|---|---|

| Rat | Equilibrium Dialysis | Data not available |

Identification of Key Metabolic Enzymes Involved in Biotransformation

Identifying the specific enzymes responsible for the metabolism of a drug candidate is crucial for predicting potential drug-drug interactions. For compounds primarily metabolized by CYP enzymes, this is often investigated using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes.

To identify the key metabolic enzymes for this compound, the compound would be incubated with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). The rate of metabolism by each enzyme would be determined to identify the primary contributors to its biotransformation. Alternatively, the compound would be incubated with human liver microsomes in the presence of specific inhibitors for each major CYP isoform. A significant reduction in the metabolism of the compound in the presence of a particular inhibitor would indicate the involvement of that specific enzyme.

Illustrative Data Table for CYP Reaction Phenotyping

| Recombinant Human CYP Isoform | Rate of Metabolite Formation (pmol/min/pmol CYP) |

|---|---|

| CYP1A2 | Data not available |

| CYP2C9 | Data not available |

| CYP2C19 | Data not available |

| CYP2D6 | Data not available |

Analytical Method Development for Research and Characterization

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of 1-(3,5-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine and quantifying it in various samples. A typical Reverse-Phase HPLC (RP-HPLC) method, which is well-suited for the separation of moderately polar compounds like the target analyte, would be the primary choice.

The development of a robust RP-HPLC method involves the systematic optimization of several key parameters to achieve adequate separation of the main compound from any impurities or degradation products. A C18 column is often the stationary phase of choice due to its versatility and wide range of applications. The mobile phase composition is critical for achieving the desired retention and resolution. For a compound with the structural characteristics of this compound, a gradient elution using a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (like acetonitrile (B52724) or methanol) would likely provide the best results. The dichlorophenyl and methyl-pyrazol moieties contribute to its hydrophobicity, necessitating a significant proportion of the organic solvent for elution.

Detection is typically performed using a Diode-Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance, which for pyrazole (B372694) derivatives is often in the UV range. For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against a series of known concentrations. This allows for the accurate determination of the compound's concentration in unknown samples. The method's performance is validated according to established guidelines to ensure its linearity, accuracy, precision, and robustness.

| Parameter | Typical Condition | Rationale |

| Stationary Phase | C18 (Octadecylsilyl) | Provides good retention for non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer | Allows for the fine-tuning of elution strength to achieve optimal separation. |

| Elution Mode | Gradient | Enables the separation of compounds with a wider range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) | Pyrazole and dichlorophenyl rings provide strong UV absorbance for sensitive detection. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

Advanced Mass Spectrometry Techniques for Metabolite Identification and Trace Analysis

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the identification of metabolites and for trace analysis of this compound. The high sensitivity and specificity of MS allow for the detection and structural elucidation of minute quantities of the parent compound and its biotransformation products.

In a typical metabolite identification workflow, the parent compound is incubated with liver microsomes or hepatocytes to simulate in vivo metabolism. The resulting mixture is then analyzed by LC-MS/MS. The mass spectrometer is operated in full-scan mode to detect all potential metabolites, followed by product ion scans (tandem MS or MS/MS) to obtain fragmentation patterns of the parent drug and any detected metabolites.

The fragmentation of pyrazole-containing compounds often involves cleavage of the pyrazole ring and the bonds connecting the substituent groups. For this compound, characteristic fragmentation would be expected to involve the dichlorophenyl and methyl-pyrazol moieties. Common metabolic transformations for such compounds include hydroxylation of the aromatic rings or the methyl group, N-dealkylation, and conjugation with glucuronic acid or sulfate. researchgate.net The high-resolution mass capabilities of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers are crucial for determining the elemental composition of metabolites and confirming their identity.

| Ionization Technique | Analyzer | Application |

| Electrospray Ionization (ESI) | Triple Quadrupole (QqQ) | Quantitative analysis of the parent drug and known metabolites with high sensitivity and selectivity. |

| Electrospray Ionization (ESI) | Quadrupole Time-of-Flight (Q-TOF) | High-resolution mass analysis for accurate mass measurement and elemental composition determination of unknown metabolites. |

| Electrospray Ionization (ESI) | Orbitrap | High-resolution and high-mass-accuracy analysis for comprehensive metabolite profiling and structural elucidation. |

Bioanalytical Method Validation for Pre-clinical Research Samples

Before a bioanalytical method can be used to generate data for preclinical studies, it must undergo a rigorous validation process to ensure its reliability and reproducibility. nih.gov The validation of a method for quantifying this compound in biological matrices, such as plasma or serum, would be performed in accordance with regulatory guidelines. europa.eu

The validation process assesses several key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the biological matrix. nih.gov

Accuracy and Precision: The closeness of the measured concentrations to the true values and the degree of scatter between a series of measurements, respectively. These are typically evaluated at multiple concentration levels.

Calibration Curve: A demonstration of the relationship between the instrumental response and the known concentrations of the analyte over a defined range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Matrix Effect: The influence of the biological matrix on the ionization and measurement of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

A validated bioanalytical method provides confidence that the concentration data generated from preclinical samples are accurate and reliable for pharmacokinetic and toxicokinetic assessments.

| Validation Parameter | Acceptance Criteria (Typical) |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Matrix Effect | CV of the response ratios should be ≤ 15% |

| Stability | Analyte concentration should be within ±15% of the initial concentration |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Deuterium (B1214612) Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and conformational analysis of this compound. Both ¹H and ¹³C NMR are used to confirm the chemical structure by providing information about the chemical environment of each proton and carbon atom.

For conformational studies, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be employed. NOE experiments provide information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule in solution. For a molecule with multiple rotatable bonds, such as the bond between the pyrazole and the dichlorophenyl ring, understanding the conformational preferences is important for structure-activity relationship studies.

Deuterium labeling is a valuable tool in NMR studies and for investigating metabolic pathways. nih.gov The exchange of specific protons with deuterium can simplify complex ¹H NMR spectra and aid in signal assignment. In the context of metabolism studies, deuterium-labeled analogs of this compound can be synthesized and used as internal standards in mass spectrometry-based quantification, or to trace the metabolic fate of the molecule. The position of deuterium labeling can be strategically chosen to probe specific metabolic pathways. For example, labeling the methyl group could help in studying its potential hydroxylation. The presence and location of the deuterium label can be readily confirmed by ¹H and ²H NMR spectroscopy.

| NMR Technique | Application |

| ¹H NMR | Provides information on the number, environment, and connectivity of protons. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes correlations between protons and carbons to confirm the complete structure. |

| NOESY/ROESY | Determines the spatial proximity of protons for conformational analysis. |

| ²H NMR | Confirms the incorporation and position of deuterium labels. |

Future Research Directions and Translational Potential Pre Clinical Focus

Expanding the Scope of Biological Target Identification and Validation

The vast chemical space occupied by pyrazole (B372694) derivatives suggests that 1-(3,5-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine could interact with a multitude of biological targets. nih.gov Future research should prioritize comprehensive screening to identify and validate these targets.

Potential Biological Targets for Investigation:

| Target Class | Specific Examples | Rationale Based on Pyrazole Derivatives |

| Kinases | Cyclin-dependent kinases (CDKs), Mitogen-activated protein kinases (MAPKs) | Many pyrazole-containing compounds are potent kinase inhibitors, playing a role in cancer and inflammatory diseases. ssrn.comrsc.org |

| Enzymes | Dihydroorotate dehydrogenase (DHODH), Monoamine oxidase (MAO) | Pyrazole derivatives have been shown to inhibit various enzymes involved in metabolic and neurological disorders. |

| Receptors | Cannabinoid receptors (CB1, CB2), Estrogen receptors | The pyrazole scaffold is found in molecules targeting G-protein coupled receptors and nuclear receptors. |

| Ion Channels | Voltage-gated sodium channels, Calcium channels | Modulation of ion channels by pyrazole-containing compounds has been reported, suggesting potential in neurological conditions. |

Initial screening using high-throughput assays against diverse target panels could reveal novel biological activities. Subsequent validation in cell-based and biochemical assays would be crucial to confirm these initial findings and elucidate the mechanism of action.

Development of Advanced Delivery Systems for In Vitro and Non-human In Vivo Research

The physicochemical properties of this compound, such as its predicted lipophilicity, may present challenges for its use in pre-clinical research. The development of advanced delivery systems could enhance its solubility, stability, and bioavailability for in vitro and non-human in vivo studies.

Potential Delivery Systems for Pre-clinical Research:

| Delivery System | Potential Advantages |

| Nanoparticles (e.g., liposomes, polymeric nanoparticles) | Improved solubility, controlled release, and targeted delivery to specific tissues or cells. |

| Cyclodextrin Complexes | Enhanced aqueous solubility and stability. |

| Prodrug Strategies | Modification of the parent compound to improve pharmacokinetic properties, with cleavage to the active form in vivo. |

These advanced formulations would be instrumental in obtaining reliable and reproducible data in pre-clinical models, paving the way for a better understanding of the compound's therapeutic potential.

Exploration of Synergistic Effects in Pre-clinical Combination Studies

Combination therapy is a cornerstone of modern medicine, particularly in oncology and infectious diseases. Investigating the synergistic effects of this compound with existing therapeutic agents could unlock new treatment paradigms.

Potential Combination Strategies:

| Therapeutic Area | Combination Agent | Rationale |

| Oncology | Standard chemotherapeutic drugs, targeted therapies | Potential to overcome drug resistance, enhance efficacy, and reduce toxicity. |

| Infectious Diseases | Antibiotics, antifungal agents | Possible synergistic or additive effects to combat resistant pathogens. |

| Inflammatory Disorders | Nonsteroidal anti-inflammatory drugs (NSAIDs), corticosteroids | Potential for enhanced anti-inflammatory effects with a lower dose of each agent. |

Pre-clinical studies using cell lines and animal models would be necessary to evaluate the efficacy and safety of these potential combinations.

Potential Applications in Agrochemical Research and Material Science

The utility of pyrazole derivatives extends beyond medicine into agrochemical research and material science. rroij.comroyal-chem.com The structural motifs of this compound suggest potential applications in these fields.

In agrochemical research, pyrazole-based compounds have been developed as herbicides, fungicides, and insecticides. researchgate.net The dichlorophenyl group, in particular, is a common feature in many pesticides. Future research could explore the potential of this compound and its derivatives as novel crop protection agents.

In material science, pyrazole-containing compounds are utilized in the development of dyes, fluorescent probes, and conductive polymers. researchgate.net The aromatic nature of the pyrazole and dichlorophenyl rings in this compound could be exploited for the design of new materials with unique optical and electronic properties.

Methodological Innovations in Studying Pyrazole Chemistry and Biology

Advancements in synthetic chemistry and biological screening techniques offer new opportunities to explore the potential of this compound.

Innovative Methodologies for Future Research:

| Methodology | Application |

| Microwave-assisted organic synthesis (MAOS) | Rapid and efficient synthesis of a library of derivatives for structure-activity relationship (SAR) studies. rsc.org |

| High-content screening (HCS) | Multi-parametric analysis of cellular responses to the compound, providing deeper insights into its mechanism of action. |

| Computational modeling and docking studies | Prediction of potential biological targets and binding interactions to guide experimental work. |

| "Green" chemistry approaches | Development of environmentally friendly synthetic routes for the compound and its analogs. royal-chem.com |

The application of these modern techniques will accelerate the exploration of the chemical and biological space around this promising pyrazole derivative.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3,5-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of 3,5-dichlorophenylhydrazine hydrochloride with α,β-unsaturated carbonyl precursors under reflux in ethanol. Key intermediates are purified using column chromatography (silica gel, ethyl acetate/hexane eluent) and characterized via - and -NMR to confirm regioselectivity and MS (ESI) for molecular ion validation .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : -NMR identifies aromatic protons (δ 6.8–7.4 ppm) and pyrazole NH (δ 4.2–5.0 ppm). -NMR confirms C-Cl (δ 110–120 ppm) and pyrazole carbons (δ 140–160 ppm).

- Mass Spectrometry : ESI-MS detects [M+H] peaks (e.g., m/z 286.1 for CHClN) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : While direct data is limited, structurally analogous pyrazoles exhibit antimicrobial activity (e.g., MIC 8–32 µg/mL against S. aureus). Researchers should screen via broth microdilution assays, comparing against fluorophenyl (e.g., 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine) and chlorophenyl derivatives to assess substituent effects .

Advanced Research Questions

Q. How do substitution patterns on the phenyl ring influence bioactivity and reactivity?

- Methodological Answer :

- Electron-Withdrawing Groups (Cl, F) : Enhance electrophilicity and microbial target binding. Compare 3,5-dichloro vs. 2,6-difluoro derivatives via Hammett σ constants and docking studies (e.g., CYP450 enzymes).

- Alkyl/Aryl Substituents : Propyl or methoxy groups (e.g., 3-(2-ethoxy-5-propylphenyl)-1H-pyrazol-5-amine) improve lipophilicity (logP ~2.5–3.0), enhancing membrane permeability .

Q. What strategies resolve contradictions in spectroscopic data during synthesis?

- Methodological Answer : Discrepancies in NH proton signals (e.g., splitting vs. singlet) may arise from tautomerism. Use variable-temperature NMR (VT-NMR) in DMSO-d to observe dynamic equilibria. Confirm via IR (N-H stretch 3300–3500 cm) and X-ray crystallography if available .

Q. How can computational modeling optimize this compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against mutant SOD1 (implicated in ALS). Use PyMOL to analyze H-bonding (e.g., NH with Asp90) and hydrophobic contacts (Cl with Val148). Validate via MD simulations (GROMACS) to assess binding stability .

Q. What experimental designs validate the mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Assays : Measure IC values via spectrophotometric assays (e.g., NADH oxidation for SOD1).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, K) to confirm allosteric vs. competitive inhibition .

Q. How are regioselectivity challenges addressed during pyrazole ring formation?

- Methodological Answer : Control reaction pH (acidic for hydrazine cyclization) and solvent polarity (ethanol > acetonitrile) to favor 1,3,5-trisubstituted pyrazoles. Use -NMR coupling constants (J = 2–4 Hz for adjacent protons) to confirm regiochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.